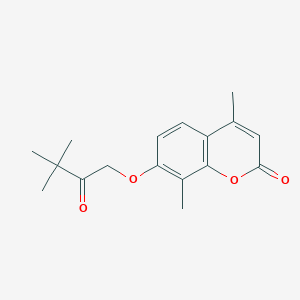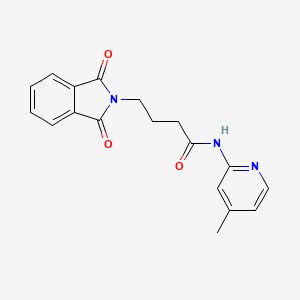
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-one, also known as DMOB-Dimethylchromenone, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone is not fully understood. However, studies have shown that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of inflammatory cytokines and inhibits the replication of viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone. One potential direction is the development of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone-based therapies for cancer, inflammation, and viral infections. Another direction is the study of its mechanism of action to gain a better understanding of its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone in humans.
Synthesis Methods
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone is synthesized through a reaction between 3,3-dimethylacrylic acid and 4,8-dimethylcoumarin in the presence of a base catalyst. The reaction results in the formation of 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone, which is then purified through recrystallization.
Scientific Research Applications
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has been studied extensively for its potential therapeutic properties. Recent studies have shown that 7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-onelchromenone has anti-cancer, anti-inflammatory, and anti-viral properties. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-8-15(19)21-16-11(2)13(7-6-12(10)16)20-9-14(18)17(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLRBASYRGXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)

![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)